molecular formula C10H8FN3 B15223419 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Katalognummer: B15223419
Molekulargewicht: 189.19 g/mol
InChI-Schlüssel: KVBYRTBZPSGKOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-5-methylbenzene-1,3-diamine with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
  • 2-(6-chloro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
  • 2-(6-fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile

Uniqueness

The presence of the fluorine atom in 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, allowing better cell membrane penetration and interaction with molecular targets .

Eigenschaften

Molekularformel

C10H8FN3

Molekulargewicht

189.19 g/mol

IUPAC-Name

2-(5-fluoro-6-methyl-1H-benzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C10H8FN3/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12/h4-5H,2H2,1H3,(H,13,14)

InChI-Schlüssel

KVBYRTBZPSGKOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1F)N=C(N2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.